5-(3,5-dichloro-4-hydroxybenzylidene)-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
5-(3,5-dichloro-4-hydroxybenzylidene)-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C16H8Cl2FNO2S2 and its molecular weight is 400.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.9357544 g/mol and the complexity rating of the compound is 550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Thiazolidinone derivatives, including compounds with structural similarities to the specified chemical, have been synthesized through various chemical reactions, aiming to explore their biological activities. For instance, the synthesis of new 5-arylidene-3-(4-methylbenzoyl)thiazolidine-2,4-diones with different arylidene groups has been reported, showcasing a broad spectrum of biological activities due to their structural diversity (Popov-Pergal et al., 2010). Moreover, the molecular structure of these compounds has been characterized using techniques like IR, NMR, and X-ray diffraction, providing insights into their potential interaction mechanisms with biological targets.
Biological Activities
Thiazolidinone derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Their interaction with various biological pathways allows for potential therapeutic applications:
Antimicrobial Activity : Certain thiazolidinone derivatives have shown promising antimicrobial properties against various bacterial strains. The structure-activity relationship analyses indicate that modifications in the thiazolidinone core can significantly influence their antimicrobial efficacy (Trotsko et al., 2018).
Anticancer Activity : The anticancer properties of thiazolidinone derivatives have been explored, with some compounds demonstrating selective inhibitory activity against leukemia cell lines. These findings suggest that thiazolidinone derivatives can be potential candidates for anticancer drug development (Subtelna et al., 2020).
Anti-inflammatory Activity : The anti-inflammatory potential of thiazolidinone derivatives has also been investigated, with some compounds showing significant activity in model assays. This highlights their potential as anti-inflammatory agents for therapeutic applications (Sunder & Maleraju, 2013).
Properties
IUPAC Name |
(5Z)-5-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2FNO2S2/c17-11-4-8(5-12(18)14(11)21)6-13-15(22)20(16(23)24-13)10-3-1-2-9(19)7-10/h1-7,21H/b13-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGALEDWDQNHBRP-MLPAPPSSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=O)C(=CC3=CC(=C(C(=C3)Cl)O)Cl)SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Cl)O)Cl)/SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2FNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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